6-(2-Phenylethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2-Phenylethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains a triazole and thiadiazole ring system. These types of compounds are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Phenylethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might involve the reaction of a hydrazine derivative with a thiocarbonyl compound, followed by cyclization with an appropriate electrophile.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and other scalable technologies to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation products.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the ring system, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides could be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
6-(2-Phenylethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(2-Phenylethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Phenylethyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(2-Phenylethyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 6-(2-Phenylethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could be attributed to its specific substituents, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H18N4S2 |
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Molecular Weight |
318.5 g/mol |
IUPAC Name |
6-(2-phenylethyl)-3-(propylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H18N4S2/c1-2-10-20-11-13-16-17-15-19(13)18-14(21-15)9-8-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
InChI Key |
BILJLHMFNJYXOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC1=NN=C2N1N=C(S2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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